1-Methyl-N-(octan-2-yl)-1H-pyrazol-3-amine
Description
Significance of Pyrazole (B372694) Core Structures in Heterocyclic Chemistry
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational building block in organic and medicinal chemistry. sigmaaldrich.combldpharm.com The unique structural and electronic properties of the pyrazole ring make it a "privileged scaffold," meaning it is a recurring motif in biologically active compounds. nih.gov Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. bldpharm.comnih.gov This versatility has made the pyrazole nucleus a subject of intense study for decades, leading to its incorporation into pharmaceuticals, agrochemicals, and dyes. nih.gov The amphoteric nature of the pyrazole core allows for the straightforward introduction of various functional groups, enabling chemists to fine-tune the molecule's properties for specific applications. enamine.net
The synthetic accessibility of pyrazoles further enhances their importance. chemicalbook.com Classic methods like the Knorr synthesis, involving the condensation of hydrazines with 1,3-dicarbonyl compounds, and modern techniques provide robust pathways to a diverse range of pyrazole-based molecules. bldpharm.com This ease of preparation, combined with the ring's stability and broad biological potential, solidifies the pyrazole core as a cornerstone of modern heterocyclic chemistry. nih.gov
Overview of Amino-Pyrazole Derivatives as Versatile Frameworks in Drug Discovery and Medicinal Chemistry
The introduction of an amino group onto the pyrazole scaffold gives rise to amino-pyrazoles, a class of compounds with particularly high value in medicinal chemistry. sigmaaldrich.com The position of the amino substituent (at the 3, 4, or 5 position of the ring) significantly influences the compound's biological activity and chemical properties. chemicalbook.comchemicalbook.com These derivatives are recognized as advantageous frameworks capable of providing useful ligands for various biological targets, such as enzymes and receptors. chemicalbook.comchemicalbook.com
Amino-pyrazoles serve as versatile intermediates and key structural components in the design of new therapeutic agents. sigmaaldrich.com Their ability to form multiple hydrogen bonds and participate in various molecular interactions makes them ideal for targeting proteins like kinases, which are crucial in cancer and inflammation pathways. chemicalbook.com The functionalization of the pyrazole nucleus with amino substituents has led to the development of multifunctional compounds with a broad spectrum of pharmacological activities. sigmaaldrich.com Consequently, the search for novel amino-pyrazole-based compounds remains a significant area of interest for both academic and industrial researchers in the quest for more effective and less toxic treatments for a range of diseases. nih.gov
Identification and Research Rationale for 1-Methyl-N-(octan-2-yl)-1H-pyrazol-3-amine
The specific compound, this compound, is identified by its unique chemical structure and CAS number 1183433-94-4. chemicalregister.com It is a derivative of the parent compound 1-Methyl-1H-pyrazol-3-amine, featuring an octan-2-yl group attached to the amino nitrogen.
| Property | Value |
|---|---|
| CAS Number | 1183433-94-4 |
| Molecular Formula | C12H23N3 |
| Molecular Weight | 209.34 g/mol |
Despite its availability from commercial suppliers, a review of publicly accessible scientific literature and databases reveals a notable absence of detailed research studies specifically focused on this compound. Information regarding its synthesis, specific biological activities, or the explicit rationale for its development is not extensively documented in peer-reviewed publications. The parent molecule, 1-Methyl-1H-pyrazol-3-amine, is recognized as an important intermediate in organic synthesis for pharmaceuticals and agrochemicals. chemicalbook.com The addition of the N-(octan-2-yl) group, a lipophilic alkyl chain, could potentially be intended to modulate properties such as solubility, membrane permeability, or interaction with a specific biological target, a common strategy in medicinal chemistry. However, without dedicated research findings, the precise purpose and activity profile of this specific derivative remain undocumented in the scientific literature.
| Property | Value |
|---|---|
| CAS Number | 1904-31-0 sigmaaldrich.com |
| Molecular Formula | C4H7N3 sigmaaldrich.com |
| Molecular Weight | 97.12 g/mol sigmaaldrich.com |
| Primary Use | Intermediate in organic synthesis chemicalbook.com |
Contextualization within Broader Pyrazole Research Landscape
The study of pyrazole derivatives is a dynamic and expansive field within medicinal chemistry. nih.govchemicalbook.com The pyrazole scaffold is a key component in numerous approved drugs and compounds currently in clinical trials, highlighting its therapeutic relevance. enamine.net Research has consistently demonstrated that modifications to the substituents on the pyrazole ring can lead to a wide spectrum of biological effects.
| Activity | Example/Context | Reference |
|---|---|---|
| Anti-inflammatory | Derivatives have shown marked potential against inflammatory mediators. | nih.gov |
| Anticancer | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives show antiproliferative activity. | researchgate.net |
| Antimicrobial | Pyrazole derivatives are important antibacterial and antifungal agents. | nih.gov |
| Analgesic | Certain pyrazole compounds have been reported to have analgesic activities. | nih.gov |
| Antioxidant | N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives show antioxidant properties. | researchgate.net |
The compound this compound, as an N-alkylated amino-pyrazole, fits into a research paradigm where chemists systematically modify a core structure to explore its structure-activity relationships (SAR). The introduction of different alkyl or aryl groups to the amino function of 3-amino-pyrazoles is a common strategy to discover new compounds with enhanced potency or selectivity for a particular biological target. researchgate.net While specific data on this compound is scarce, its existence suggests it may be part of a larger chemical library designed for screening against various diseases, contributing to the broad and ongoing effort to unlock the full therapeutic potential of the pyrazole scaffold.
Structure
3D Structure
Properties
Molecular Formula |
C12H23N3 |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
1-methyl-N-octan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-4-5-6-7-8-11(2)13-12-9-10-15(3)14-12/h9-11H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
YOVOCXAPXSTTFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC1=NN(C=C1)C |
Origin of Product |
United States |
Exploration of Structure Activity Relationships Sar in 1 Methyl N Octan 2 Yl 1h Pyrazol 3 Amine Scaffolds
Impact of the Octan-2-yl Group: Stereochemistry, Chain Modifications, and Hydrophobic Interactions
Hydrophobic Interactions : Alkyl groups are fundamental in drug design, influencing molecular stability, reactivity, and biological interactions. omicsonline.org The eight-carbon chain of the octan-2-yl group provides a substantial hydrophobic character to the molecule. nih.gov Hydrophobic moieties can impact pharmacokinetics, solubility, and receptor binding. omicsonline.org Such interactions are crucial for the molecule's ability to engage with hydrophobic pockets within biological targets like enzymes or receptors. tandfonline.commdpi.com The flexibility of the alkyl chain allows it to adopt various conformations, potentially enabling a better fit within a binding site. nih.gov Lengthening of aliphatic chains in some pyrazole (B372694) derivatives has been shown to lead to higher activity, suggesting the importance of this hydrophobic tail. nih.gov
Stereochemistry : The "2-yl" designation indicates that the octyl chain is attached to the pyrazole's amino group via its second carbon atom, creating a chiral center. Chirality is a critical factor in drug design, as enantiomers of a chiral drug can exhibit different pharmacological activities and potencies. omicsonline.orgnih.gov The two enantiomers (R and S) of 1-Methyl-N-(octan-2-yl)-1H-pyrazol-3-amine will have different three-dimensional arrangements. tru.ca This difference in spatial orientation can lead to stereoselective interactions with chiral biological targets, where one enantiomer may bind more effectively than the other. nih.gov The U.S. Food and Drug Administration guidelines emphasize the importance of establishing the absolute stereochemistry of chiral compounds early in drug development. omicsonline.org
Chain Modifications : Modifications to the alkyl chain, such as altering its length or branching, can significantly impact the compound's properties. The length of a hydrophobic alkyl chain can affect the amount of a hydrophobic drug that can be adsorbed into hydrogel carriers, indicating its influence on drug distribution. matec-conferences.org SAR studies on related compounds often explore variations in alkyl chain length to optimize hydrophobic interactions and, consequently, biological activity. nih.gov
Comparative SAR Studies with Other Aminopyrazole Analogs and Chemotypes
The biological activity of aminopyrazoles is highly dependent on the position of the amino group (3-amino, 4-amino, or 5-amino). mdpi.com Generally, 3-aminopyrazole (B16455) and 5-aminopyrazole isomers tend to show more pronounced anti-inflammatory and anticancer activities compared to their 4-aminopyrazole counterparts. mdpi.com
SAR studies on various aminopyrazole series have revealed key insights:
In a series of N-(trifluoromethyl)phenyl substituted pyrazoles, compounds with lipophilic substituents on the aniline (B41778) moiety showed increased antibacterial activity, while protic substituents like carboxylic acid eliminated the activity. nih.gov
For some 5-aminopyrazole derivatives, the presence of electron-withdrawing substituents was beneficial for antibacterial activity, whereas electron-donating groups led to a reduction in potency. nih.gov
In kinase inhibitor design, the aminopyrazole core often interacts with the hinge region of the kinase, and substituents at different positions can be tailored to explore hydrophobic pockets or solvent-exposed regions. nih.gov
The table below illustrates how different aminopyrazole chemotypes can lead to varied biological activities.
| Chemotype | Key Structural Feature | Reported Biological Activity | Reference |
| 3-Aminopyrazoles | Amino group at C3 | Anticancer, Anti-inflammatory | nih.govresearchgate.net |
| 4-Aminopyrazoles | Amino group at C4 | Anticonvulsant, Antioxidant | mdpi.com |
| 5-Aminopyrazoles | Amino group at C5 | p38 MAPK inhibitors, Anti-inflammatory | mdpi.com |
| N-Aryl Pyrazoles | Aryl group on ring nitrogen | Varies widely with aryl substitution | nih.govmdpi.com |
Computational Chemistry Approaches to SAR Elucidation and Predictive Modeling
Computational chemistry has become an indispensable tool for understanding the SAR of pyrazole derivatives. eurasianjournals.comnih.gov Techniques like molecular modeling, quantum mechanical calculations, and molecular dynamics simulations provide valuable insights into molecular behavior and interactions. eurasianjournals.com
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target, helping to understand binding modes and affinities. eurasianjournals.comnih.gov For aminopyrazole analogs targeting kinases, docking studies have shown that the nitrogen atoms of the pyrazole core often interact with hinge region residues. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be constructed for aminopyrazole analogs to guide structural modifications. rsc.org These models provide 3D contour maps that visualize regions where steric, electrostatic, or hydrophobic properties can be altered to improve activity. rsc.org
Density Functional Theory (DFT) : DFT calculations offer detailed insights into the electronic structure and properties of pyrazole derivatives, which can be correlated with their biological activity. eurasianjournals.comresearchgate.net
These computational approaches are cost-effective and efficient for identifying lead compounds, optimizing their pharmacological properties, and designing novel therapeutics. eurasianjournals.com
Advanced Research Perspectives and Future Directions for 1 Methyl N Octan 2 Yl 1h Pyrazol 3 Amine
Rational Design and Development of Novel Pyrazole-Based Chemotypes with Enhanced Selectivity and Efficacy
The rational design of new chemical entities based on the 1-Methyl-N-(octan-2-yl)-1H-pyrazol-3-amine scaffold is a critical step toward optimizing its therapeutic potential. Structure-Activity Relationship (SAR) studies are fundamental to this process, systematically modifying the molecule to understand how chemical changes affect biological activity. frontiersin.org For this specific compound, key areas for modification include the pyrazole (B372694) core, the N-methyl group, and the N-(octan-2-yl) side chain.
Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can accelerate this process. nih.gov By modeling the interaction of the compound with a putative target, such as a kinase active site, researchers can predict which modifications are most likely to improve binding affinity and selectivity. nih.gov
Key SAR Exploration Strategies:
Modification of the Pyrazole Core: Introducing various substituents (e.g., halogens, small alkyl groups) at the 4 and 5 positions of the pyrazole ring can modulate the electronic properties and steric profile of the molecule, potentially enhancing target engagement. frontiersin.org
Variation of the N-Alkyl Group: Replacing the N-methyl group with other alkyl or aryl groups can influence solubility, metabolic stability, and interactions with the target protein.
Exploration of the N-(octan-2-yl) Chain: The length and branching of the alkyl chain can be altered to optimize lipophilicity and van der Waals interactions within a binding pocket. Introducing cyclic moieties or functional groups could also improve pharmacological properties.
A hypothetical SAR study could yield data as presented in the table below, illustrating how modifications could influence inhibitory activity against a target like a protein kinase.
| Compound ID | Pyrazole C4-Substituent | N-Alkyl Group | N-Side Chain | Target Kinase IC50 (nM) |
| Parent | H | Methyl | octan-2-yl | 150 |
| Analog-1 | Cl | Methyl | octan-2-yl | 75 |
| Analog-2 | H | Ethyl | octan-2-yl | 200 |
| Analog-3 | H | Methyl | hexan-2-yl | 350 |
| Analog-4 | H | Methyl | cyclohexyl | 120 |
This table contains hypothetical data for illustrative purposes.
Application in Targeted Ligand Discovery Programs (Pre-clinical)
This compound is a candidate for inclusion in preclinical targeted ligand discovery programs. The pyrazole scaffold is a well-established pharmacophore in numerous FDA-approved drugs, including kinase inhibitors. nih.govnih.gov Therefore, this compound could be screened against panels of kinases, G-protein coupled receptors (GPCRs), or other enzyme families implicated in diseases like cancer or inflammatory disorders. nih.govnih.gov
In a typical preclinical program, the compound would first be evaluated in high-throughput screening (HTS) campaigns to identify initial "hits" against a specific biological target. A hit would then be subjected to further validation and optimization through the rational design principles described in the previous section to generate a "lead" compound with improved potency and drug-like properties.
Stages of a Preclinical Ligand Discovery Program:
Target Identification and Validation: Selecting a biologically relevant target (e.g., a specific kinase overexpressed in a tumor type).
High-Throughput Screening (HTS): Screening a library of compounds, including this compound, for activity against the target.
Hit-to-Lead Optimization: Modifying the structure of initial hits to improve potency, selectivity, and pharmacokinetic properties.
In Vitro and In Vivo Pharmacology: Characterizing the lead compound's efficacy and mechanism of action in cell-based assays and animal models.
Advanced Spectroscopic and Analytical Characterization for Comprehensive Mechanistic Studies
A thorough characterization using advanced spectroscopic and analytical techniques is essential to confirm the structure of this compound and any newly synthesized analogs. mdpi.comnih.gov This data is crucial for ensuring chemical purity and for understanding the compound's properties, which underpins any mechanistic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the compound's molecular structure by providing information about the chemical environment of each hydrogen and carbon atom. rsc.org 2D-NMR techniques like COSY and HSQC can further confirm connectivity.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition of the molecule.
Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy identifies characteristic functional groups within the molecule, while UV-Vis spectroscopy provides information about its electronic structure. nih.gov
X-ray Crystallography: If a crystalline form of the compound can be obtained, single-crystal X-ray diffraction can determine its precise three-dimensional structure, including the absolute stereochemistry at the chiral center. nih.gov
| Technique | Expected Data for this compound |
| 1H NMR | Signals corresponding to pyrazole ring protons, N-methyl protons, NH proton, and distinct signals for the octan-2-yl chain protons. |
| 13C NMR | Resonances for all 12 carbon atoms, including the distinct carbons of the pyrazole ring and the octan-2-yl group. |
| HRMS (ESI+) | A precise m/z value for the [M+H]+ ion, confirming the molecular formula C12H23N3. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), and C=N/C=C stretching of the pyrazole ring. |
This table contains hypothetical but expected spectral data characteristics.
Exploration of Stereoisomeric Effects on Biological Activity and Pharmacological Profiles
The presence of a chiral center at the second carbon of the N-(octan-2-yl) substituent means that this compound exists as a pair of enantiomers: (R)- and (S)-1-Methyl-N-(octan-2-yl)-1H-pyrazol-3-amine. It is a well-established principle in pharmacology that stereoisomers can have significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.govbiomedgrid.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. omicsonline.org
Future research must involve the separation of the racemic mixture or the stereoselective synthesis of each individual enantiomer. fda.gov Each pure enantiomer should then be independently evaluated to determine its pharmacological profile. This is crucial as one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. biomedgrid.com A study of aryl pyrazole glucocorticoid receptor agonists, for instance, revealed that stereochemistry played a significant role in their transrepression activity. nih.gov
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Profiling
To gain a deeper understanding of the biological effects of this compound, modern "omics" technologies can be employed. mdpi.com These approaches allow for a global, unbiased analysis of changes in proteins and metabolites within a biological system following treatment with the compound. mdpi.com
Proteomics: Techniques like mass spectrometry-based proteomics can identify the direct protein targets of the compound and map the downstream changes in protein expression and signaling pathways. nih.gov This can help elucidate the mechanism of action and identify potential biomarkers of drug response.
Metabolomics: By analyzing the full complement of small-molecule metabolites, metabolomics can reveal how the compound alters cellular metabolism. nih.gov This can provide insights into the functional consequences of target engagement and identify potential off-target effects.
Integrating these datasets can provide a comprehensive picture of the compound's biological impact, accelerating the drug discovery process and potentially identifying novel therapeutic applications. nih.govresearchgate.net
Development of Robust In Vitro and In Vivo Models for Efficacy Assessment
Evaluating the therapeutic potential of this compound requires the use of well-defined in vitro and in vivo models that are relevant to a specific disease. mdpi.com
In Vitro Models: Initial efficacy testing is typically performed using cell-based assays. For an anticancer indication, this would involve treating a panel of human cancer cell lines to determine the compound's antiproliferative activity (e.g., IC50 values). nih.gov For an anti-inflammatory application, assays could measure the inhibition of cytokine release from immune cells.
In Vivo Models: If promising in vitro activity is observed, the compound's efficacy is then tested in animal models of disease. For example, in oncology research, this often involves using mouse xenograft models, where human tumors are grown in immunodeficient mice. mdpi.com These studies are critical for evaluating a compound's therapeutic efficacy, pharmacokinetic profile, and tolerability in a whole-organism context.
Investigation of Cross-Reactivity and Polypharmacology within Pyrazole-Based Systems
While high selectivity for a single target is often a goal in drug design, many small molecules, particularly kinase inhibitors, interact with multiple targets. nih.gov This phenomenon, known as polypharmacology, can be responsible for both therapeutic efficacy and adverse effects. nih.gov
Q & A
Q. What unexplored modifications could enhance the compound’s pharmacokinetic profile?
- Methodological Answer :
- Isosteric Replacement : Replace methyl with trifluoromethyl to improve metabolic stability.
- Protonable Groups : Introduce piperazine to enhance solubility at physiological pH.
- Prodrug Design : Mask the amine as an acyloxymethyl ester for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
